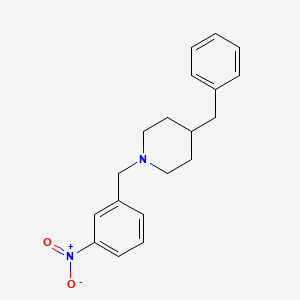

4-benzyl-1-(3-nitrobenzyl)piperidine

Description

Significance of the Piperidine (B6355638) Heterocyclic Moiety in Modern Chemical Biology and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and organic synthesis. nih.govmdpi.comijnrd.org This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and is a key building block in the pharmaceutical industry. mdpi.comijnrd.orgencyclopedia.pub Its widespread use stems from its unique three-dimensional, sp3-hybridized structure, which allows for precise spatial orientation of substituents, a critical factor for effective interaction with biological targets like enzymes and receptors. nih.govencyclopedia.pub The piperidine scaffold is present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. mdpi.comijnrd.org In organic synthesis, the development of novel and efficient methods for creating substituted piperidines is an ongoing area of research, as these compounds serve as versatile intermediates for more complex molecular architectures. nih.govmdpi.com

Contextual Overview of Benzyl-Substituted Piperidine Scaffolds in Target-Oriented Research

The introduction of a benzyl (B1604629) group to the piperidine scaffold, particularly at the nitrogen atom (N-benzylpiperidine), is a common strategy in drug discovery. nih.govresearchgate.net This substitution has been shown to enhance affinity for various molecular targets, in part by facilitating crucial cation-π and π-π interactions with the active sites of proteins. encyclopedia.pub The N-benzyl group is a feature of numerous approved drugs and clinical candidates, where it is used to fine-tune physicochemical properties and biological activity. nih.gov Furthermore, 4-benzylpiperidine (B145979) derivatives are recognized as important intermediates for a range of biologically active molecules, including potential treatments for neurodegenerative diseases and as monoamine releasing agents. wikipedia.org The synthesis of diversely substituted benzyl piperidines is therefore of significant interest for creating libraries of compounds for biological screening. organic-chemistry.org

Research Rationale for Investigating 4-Benzyl-1-(3-nitrobenzyl)piperidine within Contemporary Chemical Synthesis and Mechanistic Inquiry

The investigation into this compound is driven by a systematic approach to structure-activity relationship (SAR) studies. While the 4-benzylpiperidine core is a known pharmacophore, the influence of an N-substituted benzyl ring bearing a strong electron-withdrawing group like a nitro moiety is of significant academic and practical interest. Specifically, the introduction of a 3-nitrobenzyl group allows for the exploration of several key factors:

Electronic Effects: The nitro group dramatically alters the electronic properties of the N-benzyl ring, which can modulate the basicity of the piperidine nitrogen and influence binding interactions with biological targets.

Stereochemical and Conformational Impact: The position of the nitro group at the meta position provides a unique steric and electronic profile compared to ortho or para isomers, potentially leading to novel binding modes.

Synthetic Utility: The nitro group itself is a versatile chemical handle that can be reduced to an amine, enabling further derivatization and the creation of a new family of compounds from a single precursor.

General Scope and Academic Objectives of Fundamental Investigations on the Chemical Compound

The primary academic objective is the synthesis and unambiguous characterization of the novel chemical entity, this compound. The proposed synthetic pathway involves the nucleophilic substitution reaction between 4-benzylpiperidine and 3-nitrobenzyl bromide.

The fundamental investigation encompasses the following scope and objectives:

Synthesis and Optimization: To develop a reliable and efficient protocol for the synthesis of this compound, likely through the N-alkylation of 4-benzylpiperidine. researchgate.netchemicalforums.com This includes optimizing reaction conditions such as solvent, base, and temperature to maximize yield and purity.

Structural Elucidation: To rigorously characterize the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its molecular structure.

Physicochemical Profiling: To determine key physical properties of the compound, such as melting point and solubility.

Foundation for Further Research: To establish the compound as a well-characterized molecular scaffold. Subsequent research could focus on its potential pharmacological activities, leveraging the nitro group for further chemical transformations to explore its utility as a versatile intermediate in the synthesis of more complex molecules. evitachem.com

Detailed Research Findings

As a novel compound, specific research findings for this compound are not yet present in published literature. The information below is based on established chemical principles and data available for its precursors.

Proposed Synthesis

The most direct and commonly employed method for the synthesis of N-alkylated piperidines is the reaction of the parent piperidine with an appropriate alkyl halide. researchgate.netchemicalforums.com In this case, this compound would be synthesized by reacting 4-benzylpiperidine with 3-nitrobenzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The base serves to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

(A visual representation of 4-benzylpiperidine reacting with 3-nitrobenzyl bromide to yield this compound and a bromide salt.)

The progress of the reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated through standard workup procedures involving extraction and purification, likely via column chromatography.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₂ | Calculated |

| Molecular Weight | 310.39 g/mol | Calculated |

| Appearance | To be determined | N/A |

| Melting Point | To be determined | N/A |

| Boiling Point | To be determined | N/A |

| Solubility | To be determined | N/A |

| ¹H NMR Data | To be determined | N/A |

| ¹³C NMR Data | To be determined | N/A |

| Mass Spec (MS) Data | To be determined | N/A |

| Infrared (IR) Data | To be determined | N/A |

Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 6-7 | 279 |

| 3-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 56-59 | Decomposes |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1-[(3-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-21(23)19-8-4-7-18(14-19)15-20-11-9-17(10-12-20)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUMSOFBNCPLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001218129 | |

| Record name | 1-[(3-Nitrophenyl)methyl]-4-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

414886-04-7 | |

| Record name | 1-[(3-Nitrophenyl)methyl]-4-(phenylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414886-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Nitrophenyl)methyl]-4-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Transformative Chemistry of the 4 Benzyl 1 3 Nitrobenzyl Piperidine Scaffold

Diverse Synthetic Strategies for Constructing the Piperidine (B6355638) Core

The synthesis of the 4-benzylpiperidine (B145979) core, the foundational structure for 4-benzyl-1-(3-nitrobenzyl)piperidine, can be achieved through a variety of synthetic approaches. These methods range from classical reactions to modern catalytic systems, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol.

Nucleophilic Substitution Reaction Pathways for Piperidine Ring Functionalization

Nucleophilic substitution reactions are a cornerstone in the synthesis and functionalization of the piperidine ring. A common approach involves the N-alkylation of a pre-existing 4-benzylpiperidine with a suitable electrophile. researchgate.net This method is straightforward and allows for the late-stage introduction of various substituents on the nitrogen atom. The reaction typically proceeds via an SN2 mechanism, where the lone pair of the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide. echemi.com

Another key strategy is the reaction of 4-cyanopyridine (B195900) with toluene (B28343) to yield 4-benzylpyridine, which is subsequently reduced via catalytic hydrogenation to form 4-benzylpiperidine. wikipedia.orgchemicalbook.com This method provides an efficient route to the core structure. The choice of solvent and base is crucial in these reactions to ensure high yields and minimize side products. researchgate.netechemi.com

Table 1: Exemplary Nucleophilic Substitution Reactions for Piperidine Functionalization

| Reactants | Reagents and Conditions | Product | Mechanism | Reference(s) |

|---|---|---|---|---|

| 4-Benzylpiperidine, Alkyl Halide | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Heat | N-Alkyl-4-benzylpiperidine | SN2 | researchgate.netechemi.com |

| 4-Cyanopyridine, Toluene | Not specified | 4-Benzylpyridine | Nucleophilic Aromatic Substitution | wikipedia.orgchemicalbook.com |

| 4-Benzylpyridine | H2, Catalyst (e.g., Pd/C) | 4-Benzylpiperidine | Catalytic Hydrogenation | wikipedia.orgchemicalbook.com |

Multicomponent Reaction Protocols (e.g., Ugi Reactions) for Structural Elaboration

Multicomponent reactions (MCRs) offer a powerful and efficient approach to constructing complex molecular scaffolds like the piperidine ring in a single step. taylorfrancis.comrsc.org The Ugi four-component reaction (Ugi-4CR), in particular, is a prominent MCR that involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. nih.gov This reaction can be adapted to synthesize precursors for functionalized piperidines. researchgate.net

For instance, a strategically designed Ugi reaction could assemble a linear precursor containing the necessary functionalities for a subsequent intramolecular cyclization to form the piperidine ring. This approach allows for significant structural diversity by varying the four starting components. nih.gov

Table 2: Conceptual Ugi Reaction for Piperidine Precursor Synthesis

| Amine | Carbonyl Compound | Isocyanide | Carboxylic Acid | Potential Product (Ugi Adduct) | Reference(s) |

|---|---|---|---|---|---|

| Benzylamine | Glutaraldehyde | tert-Butyl isocyanide | Acetic acid | Acyclic precursor for intramolecular cyclization | nih.govresearchgate.net |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Protocols) in the Formation of Piperidine Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for the formation of carbon-carbon bonds and have been successfully employed in the synthesis of 4-benzylpiperidines. organic-chemistry.orgmt.comresearchgate.net This protocol typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. mt.com

An efficient method for constructing 4-benzylpiperidines involves the hydroboration of N-Boc-4-methylenepiperidine followed by a Suzuki coupling with a suitable aryl halide. organic-chemistry.org This approach is notable for its tolerance of a wide range of functional groups on both coupling partners, making it a versatile tool for generating diverse piperidine derivatives. organic-chemistry.orgresearchgate.netscirp.org

Table 3: Suzuki Coupling for the Synthesis of 4-Benzylpiperidine Derivatives

| Organoboron Reagent | Aryl Halide | Catalyst | Base | Product | Reference(s) |

|---|---|---|---|---|---|

| 9-BBN derivative of N-Boc-4-methylenepiperidine | Benzyl (B1604629) bromide | PdCl2(dppf) | K3PO4 | N-Boc-4-benzylpiperidine | organic-chemistry.org |

Intramolecular Cyclization Approaches to Piperidine Architectures

Intramolecular cyclization represents a powerful strategy for the stereoselective construction of the piperidine ring. nih.gov These reactions often proceed through the formation of a new carbon-nitrogen or carbon-carbon bond within an acyclic precursor. Reductive amination is a widely used method for piperidine synthesis, involving the cyclization of an amino-aldehyde or amino-ketone. nih.govresearchgate.net

Another approach is the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. nih.gov These cyclization strategies often provide good control over the stereochemistry of the newly formed chiral centers on the piperidine ring. nih.govnih.gov

Table 4: Intramolecular Cyclization Strategies for Piperidine Synthesis

| Precursor Type | Reaction | Key Features | Reference(s) |

|---|---|---|---|

| Amino-aldehyde/ketone | Intramolecular Reductive Amination | Forms C-N bond, can be stereoselective | nih.govresearchgate.net |

| N-tethered alkene with an electron-withdrawing group | Intramolecular aza-Michael Reaction | Forms C-N bond, high stereocontrol | nih.gov |

| Amino-alkene | Aza-Prins Cyclization | Forms C-C and C-N bonds | nih.gov |

Approaches to Introducing the Nitrobenzyl Moiety onto the Piperidine Nitrogen

Once the 4-benzylpiperidine core is synthesized, the next crucial step is the introduction of the 3-nitrobenzyl group onto the piperidine nitrogen. This is typically achieved through nucleophilic substitution, specifically N-alkylation.

The reaction involves treating 4-benzylpiperidine with 3-nitrobenzyl halide (e.g., bromide or chloride) in the presence of a base. researchgate.netechemi.com The choice of base and solvent is critical to optimize the reaction yield and minimize the formation of quaternary ammonium (B1175870) salts as byproducts. researchgate.net Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile (B52724) or DMF are often employed. researchgate.net

Alternatively, direct nitration of N-benzyl-4-benzylpiperidine could be explored, although this may lead to a mixture of isomers and potential side reactions on the benzyl rings. tandfonline.com A more controlled approach is the N-alkylation with a pre-functionalized nitrobenzyl group.

Table 5: N-Alkylation for the Synthesis of this compound

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Product | Reference(s) |

|---|---|---|---|---|---|

| 4-Benzylpiperidine | 3-Nitrobenzyl bromide | K2CO3 | DMF | This compound | researchgate.netechemi.com |

| 4-Benzylpiperidine | 3-Nitrobenzyl chloride | Et3N | CH3CN | This compound | researchgate.netechemi.com |

Strategies for Derivatization and Analog Development

The this compound scaffold offers multiple sites for further derivatization to explore structure-activity relationships. Key strategies for creating analogs include:

Modification of the Benzyl Ring: The aromatic ring of the 4-benzyl group can be functionalized through electrophilic aromatic substitution reactions to introduce a variety of substituents (e.g., halogens, alkyl, alkoxy groups). Alternatively, Suzuki or other cross-coupling reactions can be employed using a functionalized benzyl halide in the initial synthesis. organic-chemistry.org

Modification of the Nitrobenzyl Ring: The nitro group on the 1-nitrobenzyl moiety can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or conversion to other functional groups. The aromatic ring itself can also be substituted.

Modification at the Piperidine Ring: While direct C-H functionalization of the piperidine ring is challenging, it is an emerging area of research. acs.org More commonly, derivatives with substituents on the piperidine ring are prepared by starting with appropriately substituted piperidine precursors.

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, leading to the development of analogs with tailored properties.

Modifications at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key site for chemical modification, significantly influencing the molecule's physicochemical properties. The N-(3-nitrobenzyl) group can be viewed as a modifiable handle or a precursor to other functionalities.

One primary transformation is debenzylation , which involves the removal of the 3-nitrobenzyl group. This is often a necessary step to introduce alternative substituents at the nitrogen atom. Catalytic hydrogenation is a common method for N-debenzylation, although the presence of the nitro group requires careful selection of catalysts and reaction conditions to avoid its simultaneous reduction. Conditions such as using palladium on carbon (Pd/C) with a hydrogen source like ammonium formate (B1220265) can sometimes achieve this transformation. researchgate.net Following successful debenzylation to yield 4-benzylpiperidine, the now-secondary amine is a versatile intermediate for further synthesis.

Common transformations at the piperidine nitrogen include:

N-Alkylation: Reaction with electrophiles like alkyl or benzyl halides.

N-Arylation: Coupling with aryl halides, often using palladium-catalyzed methods.

N-Acylation: Formation of amides by reacting with acyl chlorides or carboxylic acids (using coupling agents).

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides. organic-chemistry.org

These modifications allow for the systematic evaluation of how steric and electronic properties at the nitrogen position contribute to the molecule's profile.

Systematic Substitutions on the Benzyl and Nitrobenzyl Moieties for Structural Diversity

Achieving structural diversity through substitution on the two aromatic rings is a cornerstone of medicinal chemistry. Both the 4-benzyl and the 1-(3-nitrobenzyl) groups offer sites for modification, which can profoundly alter the molecule's interaction with biological targets.

Modifications on the 4-Benzyl Ring: Systematic substitution on the phenyl ring of the 4-benzyl group allows for the exploration of a wide chemical space. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and conformation of the entire scaffold. For example, in SAR studies of analogous piperidine structures, substitutions at the 3- or 4-positions of the benzyl moiety were found to significantly impact activity, sometimes leading to a complete loss of agonism in specific receptor models. nih.gov This highlights the sensitivity of molecular recognition to even minor structural changes on this ring.

Modifications on the 3-Nitrobenzyl Ring: The 3-nitrobenzyl moiety provides multiple avenues for chemical transformation.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (—NH2) using various reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting 3-aminobenzyl group introduces a basic center and a nucleophilic site, which can be further derivatized through reactions such as acylation, alkylation, or diazotization, leading to a vast array of new analogues.

Substitution on the Aromatic Ring: While the nitro group is a strong deactivating group, directing incoming electrophiles to the meta-positions (relative to the nitro group), nucleophilic aromatic substitution (SNAr) can also be explored. The photo-absorptive properties and reactivity of the nitrobenzyl group can be fine-tuned by adding substituents to the aromatic ring. researchgate.net Studies on related 4-nitrobenzyl carbamates have shown that introducing electron-donating substituents onto the benzyl ring can accelerate fragmentation rates, a principle that could be applied to modulate the chemical stability of the 1-(3-nitrobenzyl) group. rsc.org

The table below illustrates potential substitution patterns for generating structural diversity.

| Ring Moiety | Position of Substitution | Example Substituent (R) | Potential Synthetic Route |

|---|---|---|---|

| 4-Benzyl | 2', 3', or 4' | -OCH₃, -Cl, -F, -CF₃ | N-alkylation using a substituted benzyl halide |

| 4-Benzyl | 2', 3', or 4' | -OH, -NH₂ | N-alkylation with a protected precursor, followed by deprotection |

| 1-(3-Nitrobenzyl) | 4", 5", or 6" | -Cl, -F | Start from a substituted 3-nitrobenzyl halide |

| 1-(3-Nitrobenzyl) | 3" (Nitro Group) | -NH₂ | Reduction of the nitro group (e.g., with SnCl₂/HCl) |

| 1-(3-Aminobenzyl) | 3" (Amine Group) | -NHCOR', -NHSO₂R' | Acylation/sulfonylation of the aniline (B41778) derivative |

Synthesis of Related Spirocyclic Piperidine Derivatives

Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensionality, potentially leading to improved potency and selectivity. pharmablock.com The this compound framework can serve as a precursor for various spirocyclic piperidine derivatives, typically by constructing a new ring that shares the C4 carbon of the piperidine.

One common strategy involves the intramolecular Friedel-Crafts alkylation of an intermediate derived from the piperidine core. researchgate.net Another powerful method is the Castagnoli-Cushman reaction, which can construct spirocyclic systems in a three-component reaction, although this would require significant modification of the starting piperidine. researchgate.net

A more direct approach would involve transforming the 4-benzyl group into a reactive handle for cyclization. For example, oxidation of the benzylic CH₂ group could lead to a ketone, which could then participate in intramolecular condensation or other cyclization reactions. Alternatively, functionalization of the phenyl ring of the benzyl group with a suitable chain could set the stage for an intramolecular cyclization onto the C4 position.

Several synthetic strategies for creating spiro-piperidines have been reported, which could be adapted to this scaffold:

Intramolecular Cyclization: Creating a tether on the 4-position of the piperidine and inducing cyclization. researchgate.net

Ring-Closing Metathesis: This powerful reaction can form cyclic structures, including those fused in a spiro manner. researchgate.net

Condensation Reactions: Using a precursor like 1-(3-nitrobenzyl)-4-piperidone, one could perform condensation reactions with various bifunctional reagents to build a second ring at the C4 position, forming spiro[piperidine-4,X'] heterocycles. nih.govnih.govresearchgate.net For instance, condensation with resorcinol (B1680541) can lead to spiro[chromane-2,4'-piperidine] structures. researchgate.net

The synthesis of spiro[piperidine-4,2'-indan] derivatives represents a relevant example where the piperidine ring is fused to a five-membered carbocycle. researchgate.net Such strategies offer a pathway to novel, rigid analogues of the parent compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound is typically achieved via the N-alkylation of 4-benzylpiperidine with a 3-nitrobenzyl halide. The efficiency of this reaction is highly dependent on the chosen conditions. Key parameters for optimization include the base, solvent, temperature, and nature of the leaving group on the electrophile.

Base and Solvent Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used in polar protic solvents like ethanol (B145695) (EtOH). chemicalforums.com However, stronger bases like sodium hydride (NaH) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can lead to higher yields, but may also promote side reactions like over-alkylation if not carefully controlled. researchgate.net The use of hindered organic bases like diisopropylethylamine (DIPEA) in aprotic solvents like dichloromethane (B109758) (DCM) can also be effective, particularly for sensitive substrates. chemicalforums.com For instance, the N-alkylation of a piperidine with p-methoxybenzyl chloride, a highly reactive electrophile prone to solvolysis in ethanol, was successful when switched to DCM with DIPEA as the base. chemicalforums.com

Temperature and Reaction Time: Microwave-assisted synthesis has been shown to significantly reduce reaction times for N-alkylation reactions compared to conventional heating. chemicalforums.com However, temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired byproducts. For N-alkylation with alcohols, which is a greener alternative to using alkyl halides, temperatures around 80-100 °C are often employed with a suitable catalyst. nih.gov

Reductive Amination as an Alternative: An alternative synthetic route is the reductive amination between 4-benzylpiperidine and 3-nitrobenzaldehyde. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chim.it Optimization of this reaction involves controlling the pH, choice of reducing agent, and solvent to maximize the yield of the desired secondary amine and minimize over-alkylation or other side reactions. nih.gov

The following table summarizes the impact of different reaction conditions on a typical N-alkylation reaction.

| Entry | Base (Equiv.) | Solvent | Temperature | Reported Outcome/Consideration | Reference |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | EtOH | 80 °C (Microwave) | Effective for many benzyl chlorides, but may fail for highly reactive ones. | chemicalforums.com |

| 2 | DIPEA | DCM | Room Temp | Better for reactive electrophiles prone to solvolysis in protic solvents. | chemicalforums.com |

| 3 | NaH (1.0) | DMF | Room Temp | Low yield (6%) with some substrates, indicating insufficient activation. | researchgate.net |

| 4 | NaH (3.0) | DMF | Room Temp | Improved yield (52.3%) but risk of N,N-dialkylated byproduct formation. | researchgate.net |

| 5 | t-BuOK (0.75) | Toluene | 80 °C | Used in Mn-catalyzed N-alkylation with alcohols, offering a greener route. | nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Elements Governing Molecular Recognition and Biological Interactions

The molecular architecture of 4-benzyl-1-(3-nitrobenzyl)piperidine can be deconstructed into three fundamental components, each playing a critical role in molecular recognition.

The Piperidine (B6355638) Ring and Basic Nitrogen: The piperidine ring serves as a central scaffold. Its tertiary amine is basic and would be protonated at physiological pH, acquiring a positive charge. This cationic center is a primary pharmacophoric element, often essential for forming a crucial ionic bond or strong hydrogen bond with a negatively charged amino acid residue, such as aspartate or glutamate, in the binding site of target proteins like G-protein coupled receptors or transporters. acs.org

The 4-Benzyl Substituent: This group constitutes a major hydrophobic domain. The phenyl ring is capable of engaging in non-polar interactions, such as van der Waals forces and π-π stacking, with hydrophobic pockets within the receptor. Studies on various N-benzylpiperidine series, including those targeting acetylcholinesterase, have demonstrated that this moiety often anchors the ligand into a specific region of the binding site. nih.gov

The 1-(3-nitrobenzyl) Substituent: The N-benzyl group is a common feature in ligands for sigma (σ) receptors and monoamine transporters. nih.govnih.gov The addition of a nitro group to this ring significantly alters its electronic properties. The 3-nitrobenzyl group functions as a second hydrophobic region, but the strongly electron-withdrawing nitro moiety can also participate in specific polar interactions or act as a hydrogen bond acceptor. Its presence and position are critical for defining the ligand's affinity and selectivity profile.

Influence of Substituent Nature, Position, and Stereochemistry on Biological Potency and Selectivity

The specific nature, position, and stereochemistry of substituents are paramount in fine-tuning the biological activity of N-benzylpiperidine derivatives.

Nature of Substituent: The nitro group on the N-benzyl ring is a potent electron-withdrawing group. In studies of related ligands, the electronic character of substituents on the benzyl (B1604629) ring has a profound impact on binding affinity. For instance, research on inhibitors of monoamine transporters showed that different substituents on the N-benzyl moiety led to a broad range of affinities and selectivities. nih.govresearchgate.net The nitro group in this compound would decrease the electron density of the aromatic ring, potentially influencing its stacking interactions and hydrogen bonding capacity compared to unsubstituted or electron-donating-substituted analogues.

Position of Substituent: The meta (3-position) placement of the nitro group is significant. SAR studies on various ligand families consistently show that the positional isomerism of substituents on aromatic rings can drastically alter biological activity by changing the vector of interaction with the target protein. nih.gov A meta-substituent orients its electronic and steric influence in a different spatial direction compared to an ortho or para substituent, which can be the key to achieving selectivity for one receptor subtype over another.

Stereochemistry: The compound this compound is achiral. However, stereochemistry is a critical factor in the broader class of piperidine derivatives. The introduction of chiral centers, for example by substituting the piperidine ring at positions other than 4, often leads to enantiomers with vastly different biological activities. This highlights that receptor binding pockets are chiral, and only one enantiomer typically achieves the optimal geometric fit. whiterose.ac.uk

The table below, compiled from research on analogous sigma-1 receptor ligands, illustrates how both the nature and position of a substituent on an N-aromatic group can influence binding affinity, providing a framework for predicting the behavior of the nitro-substituted title compound.

| Compound Scaffold | Substituent (R) | Position | Target | Affinity (Ki, nM) |

| Benzylpiperazine | 4-Methoxy | para | σ1 Receptor | 1.6 |

| Benzylpiperazine | H | - | σ1 Receptor | 145 |

| Benzylpiperazine | H-bond donor | secondary | σ1 Receptor | No significant improvement |

This table is illustrative, based on data for benzylpiperazine analogues to show the principle of substituent effects. nih.gov

Conformational Analysis and its Impact on Ligand-Target Binding

Conformational analysis involves studying the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.org The piperidine ring strongly prefers a low-energy chair conformation . nih.gov In this conformation, substituents at the 4-position can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to its large size, the 4-benzyl group will overwhelmingly favor the equatorial position to minimize steric clashes with the axial hydrogens on the piperidine ring.

Rational Design Principles for Modulating Molecular Interaction Profiles

Rational drug design for a scaffold like this compound involves developing pharmacophore models and employing strategies to systematically modify the structure to enhance desired biological effects.

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. Based on numerous studies of ligands for targets like the σ1 receptor, a plausible pharmacophore for this compound would consist of: nih.govnih.gov

A Positive Ionizable (PI) Feature: Corresponding to the protonated piperidine nitrogen.

Two Hydrophobic/Aromatic (HYD/ARO) Features: One defined by the 4-benzyl ring and the other by the 1-(3-nitrobenzyl) ring.

The specific spatial relationship (distances and angles) between these three points would be critical for fitting into the target's binding site. Advanced pharmacophore models also include "excluded volumes" to represent regions of space occupied by the protein, where the ligand cannot extend without steric penalty. nih.gov

To optimize a lead compound like this compound, several rational design strategies can be employed:

Systematic Substituent Modification: The nitro group can be replaced with a variety of other functional groups (e.g., -Cl, -F, -CH3, -OCH3, -CN) to probe the electronic and steric requirements of the binding pocket. This helps determine whether electron-donating or withdrawing, or bulky or small, groups are preferred at that position.

Positional Scanning: The nitro group could be moved from the meta to the ortho or para positions to explore different regions of the binding site and optimize interactions. nih.gov

Bioisosteric Replacement: The benzyl rings could be replaced with other aromatic systems like pyridyl or thienyl to alter properties such as solubility, metabolism, and hydrogen-bonding potential. Similarly, the piperidine ring could be exchanged for other nitrogenous heterocycles like pyrrolidine (B122466) or piperazine.

Conformational Constraint: The flexibility of the molecule can be reduced by introducing rigid linkers or by cyclizing parts of the structure. For example, rigidifying the connection between the piperidine and the benzyl group can lock the molecule into a more biologically active conformation, which can lead to a significant increase in potency by reducing the entropic cost of binding. nih.gov

The following table outlines hypothetical design strategies and their rationales for optimizing the parent compound.

| Strategy | Modification Example | Rationale |

| Substituent Modification | Replace 3-NO2 with 3-CN or 3-OCH3 | To probe electronic effects and hydrogen bonding capacity. |

| Positional Scanning | Move NO2 from position 3 to 4 | To access a different sub-pocket within the binding site. |

| Bioisosteric Replacement | Replace 4-benzyl with 4-thienylmethyl | To alter aromatic interactions and physicochemical properties. |

| Conformational Constraint | Fuse the N-benzyl ring to the piperidine | To reduce flexibility and pre-organize the pharmacophore. |

Molecular Mechanisms of Action and Target Interaction Studies

Investigation of Receptor Binding Mechanisms

The interaction of 4-benzyl-1-(3-nitrobenzyl)piperidine with various receptor systems is a key area of investigation. Its structural motifs, including the 4-benzylpiperidine (B145979) core and the N-(3-nitrobenzyl) group, suggest potential binding to several receptor families.

Sigma Receptor Ligand Interactions (e.g., σ₁, σ₂ Subtypes)

The sigma (σ) receptors, particularly the σ₁ and σ₂ subtypes, are recognized as targets for various piperidine-based ligands. units.itnih.govuniba.itunict.it The N-benzylpiperidine scaffold is a common feature in many potent sigma receptor ligands. units.itunict.it Research on related compounds suggests that the nature of the substituent on the benzyl (B1604629) ring and the substitution pattern on the piperidine (B6355638) ring are critical for affinity and selectivity. For instance, studies on piperidine-4-carboxamide derivatives have shown that N-alkylation of the piperidine nitrogen with different benzyl chlorides results in compounds with high affinity for the σ₁ receptor. units.it The presence of a hydrophobic pocket in the σ₁ receptor binding site can accommodate the unsubstituted phenyl ring of a ligand, contributing to high affinity. units.it

Derivatives of N-benzylpiperidine have demonstrated a wide range of affinities for σ₁ receptors, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov For example, a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine-3,5-dicarbonitriles showed high affinity for the human σ₁ receptor, with the linker length between the piperidine and another cyclic moiety playing a crucial role in modulating this affinity. nih.gov While direct binding data for this compound is not available, its N-benzylpiperidine core suggests a potential interaction with sigma receptors. The 3-nitro substitution on the benzyl ring would likely influence the electronic and steric properties, which in turn could affect binding affinity and selectivity for σ₁ and σ₂ subtypes.

Dopamine (B1211576) Receptor Antagonism and Agonism (e.g., D4R)

The dopamine D4 receptor (D4R) has been identified as a target for compounds containing a 4-benzylpiperidine moiety. utmb.edunih.govnih.gov Research into novel D4R antagonists has highlighted the importance of the 4-benzyl group for achieving high affinity and selectivity. utmb.edunih.gov For example, a 4-benzyl analog of a potent D4R antagonist, compound 8 in a recent study, displayed a similar high affinity and selectivity profile, acting as an antagonist in functional assays. nih.gov

The development of 3- and 4-benzyloxypiperidine scaffolds has also yielded potent and selective D4R antagonists. chemrxiv.org These findings underscore the significance of the benzyl group at the 4-position of the piperidine ring for D4R interaction. Given that this compound possesses this key structural feature, it is plausible that it may exhibit antagonist activity at the D4 receptor. The N-(3-nitrobenzyl) substituent would further modulate this potential interaction.

Chemokine Receptor Antagonism (e.g., CCR3)

The CC chemokine receptor 3 (CCR3) is a key player in inflammatory responses and has been a target for the development of small molecule antagonists. nih.govnih.govmdpi.com Notably, N-substituted benzylpiperidine derivatives have been identified as potent CCR3 antagonists. nih.gov A study on N-propylurea 3-benzylpiperidines demonstrated that these compounds can have CCR3 binding IC₅₀ values under 5 nM. nih.gov This highlights the potential for benzylpiperidine scaffolds to interact with and antagonize CCR3. The structure of this compound, with its N-benzyl substituent, aligns with the general structural features of some CCR3 antagonists, suggesting it could potentially inhibit the function of this receptor.

Enzyme Inhibition Profiles and Mechanistic Elucidation

In addition to receptor interactions, this compound may exhibit inhibitory activity against certain enzymes, particularly those involved in neurotransmitter metabolism.

Monoamine Oxidase Inhibition Pathways

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters. nih.govmdpi.com The benzylpiperidine scaffold has been investigated for its MAO inhibitory properties. researchgate.netnih.govresearchgate.net The parent compound, 4-benzylpiperidine, is known to be a weak monoamine oxidase inhibitor, with IC₅₀ values of 130 μM for MAO-A and 750 μM for MAO-B. wikipedia.org

Recent studies on pyridazinobenzylpiperidine derivatives have shown that many of these compounds exhibit a higher inhibition of MAO-B than MAO-A. mdpi.comresearchgate.netnih.govnih.gov For instance, compound S5 from one such study, which features a substituted benzylpiperidine moiety, was a potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and showed competitive and reversible inhibition. nih.govnih.gov The substituents on the benzyl ring play a significant role in determining the potency and selectivity of MAO inhibition. nih.gov The presence of the 3-nitrobenzyl group in this compound suggests a potential for interaction with monoamine oxidases, and it may exhibit a preference for inhibiting either MAO-A or MAO-B.

Data Tables

Table 1: Sigma Receptor Binding Affinities of Related N-Benzylpiperidine Derivatives

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |

|---|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | 1.45 | 420 | 290 | nih.gov |

| Tetrahydroquinoline derivative 2k | 3.7 | 1300 | 351 | units.it |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | 1.6 | 1418 | 886 | nih.gov |

Table 2: Dopamine D4 Receptor (D4R) Affinities of Related 4-Benzylpiperidine Analogs

| Compound | D4R pKᵢ | D2R/D4R Selectivity | D3R/D4R Selectivity | Reference |

|---|---|---|---|---|

| 4-Benzyl derivative 8 | Similar to compound 7 | Similar to compound 7 | Similar to compound 7 | nih.gov |

Table 3: Monoamine Oxidase (MAO) Inhibition by Related Benzylpiperidine Derivatives

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| 4-Benzylpiperidine | 130 | 750 | 0.17 | wikipedia.org |

| Pyridazinobenzylpiperidine S5 | 3.857 | 0.203 | 19.04 | nih.gov |

| Pyridazinobenzylpiperidine S15 | 3.691 | >100 | <0.037 | nih.gov |

| Benzylpiperidine-derived hydrazone 5 | 0.26 | 0.116 | 2.24 | researchgate.net |

Soluble Epoxide Hydrolase Inhibition

There is no direct evidence in the current body of scientific research to suggest that this compound acts as an inhibitor of soluble epoxide hydrolase (sEH). While various acyl piperidine and other piperidine derivatives have been investigated as potent inhibitors of sEH for their potential in treating inflammatory diseases, specific studies on this compound are absent. nih.govub.edugoogle.com The existing research focuses on other structural classes of piperidine-containing compounds. nih.gov

Interactions with Viral Proteins and Associated Cellular Processes

Influenza Virus Hemagglutinin Fusion Inhibition Mechanisms

Research has identified N-benzyl-4,4-disubstituted piperidines as a class of inhibitors targeting the influenza A virus, specifically the H1N1 subtype. nih.govresearchgate.net These compounds are understood to act as fusion inhibitors by targeting the virus's hemagglutinin (HA) protein. nih.govresearchgate.netmdpi.com The proposed mechanism involves the inhibition of the low pH-induced membrane fusion process mediated by HA. researchgate.net

Computational models and mutational analyses suggest that these N-benzylpiperidine analogues bind to a novel cavity located near the fusion peptide in the HA2 subunit. mdpi.com This interaction is thought to stabilize the pre-fusion conformation of hemagglutinin, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes. A key interaction appears to be a pi-stacking between the N-benzylpiperidine moiety and a phenylalanine residue within the fusion peptide. mdpi.com While these findings relate to the broader class of N-benzylpiperidines, specific studies on this compound's interaction with influenza hemagglutinin have not been reported.

SARS-CoV-2 Protease Inhibition through Molecular Interactions

The potential for piperidine derivatives to inhibit the main protease (Mpro) of SARS-CoV-2 has been an area of active investigation. While direct studies on this compound are not available, research on structurally similar compounds provides some insight. For instance, computational studies on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine have suggested its potential as a COVID-19 inhibitor. nih.gov

Generally, piperidine derivatives are being explored as non-covalent inhibitors of the SARS-CoV-2 Mpro. nih.gov The Mpro is a critical enzyme for viral replication, and its inhibition can block the viral life cycle. nih.gov Molecular docking studies of various piperidine derivatives have shown potential binding to the catalytic site of Mpro. nih.gov Additionally, research on a 4-(nitrobenzyl)guanidine derivative identified it as an inhibitor of SARS-CoV-2 Mpro through in vitro enzymatic assays and molecular modeling. researchgate.net However, it is important to note that these findings are on related but distinct molecules, and specific data for this compound is needed to confirm any similar activity.

Modulation of DNA Synthesis Pathways at a Cellular Level

There is currently no scientific literature available that describes the modulation of DNA synthesis pathways at a cellular level by this compound. While some piperidine derivatives have been reported to inhibit DNA cleavage, this is a distinct mechanism from the broader modulation of DNA synthesis pathways. nih.gov The use of piperidine in the Maxam-Gilbert DNA sequencing method to induce strand breaks at damaged bases is a well-established chemical process but does not reflect a modulatory role in cellular DNA synthesis. nih.gov

Influence on Cellular Signal Transduction (e.g., Ca2+ mobilization, chemotaxis)

Extensive searches of scientific literature and databases have revealed no specific research data on the influence of this compound on cellular signal transduction pathways, including calcium (Ca²⁺) mobilization and chemotaxis.

While the broader class of piperidine derivatives has been investigated for various pharmacological activities, including effects on calcium channels, no studies were identified that specifically examined the compound this compound in this context. mdpi.comnih.gov Research on piperidine alkaloids and their derivatives covers a wide range of biological effects, but the specific impact of the 4-benzyl-1-(3-nitrobenzyl) substitution pattern on intracellular calcium signaling or cellular migration has not been documented in the available literature. wikipedia.org

Similarly, studies on nitrobenzyl compounds have explored their biological activities in various contexts, but none of the retrieved information links them directly to the modulation of Ca²⁺ mobilization or chemotaxis in a way that could be extrapolated to the specific molecule of interest.

Therefore, due to the absence of published research, no detailed findings or data tables on the effects of this compound on these particular cellular processes can be provided at this time. Further experimental investigation would be required to elucidate the potential role of this compound in cellular signal transduction.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For a compound like 4-benzyl-1-(3-nitrobenzyl)piperidine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.net This process involves calculating the molecule's potential energy surface to find the lowest energy state, which corresponds to the most stable arrangement of its atoms. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in assessing a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and represents the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, these values would be calculated from the optimized geometry to predict its behavior in chemical reactions.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It illustrates the charge distribution across the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, an MEP map would identify the likely sites for electrostatic interactions, with the nitro group expected to be a region of high negative potential.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates.

In a docking simulation, this compound would be placed into the binding site of a specific protein target. The simulation would then explore various conformations and orientations of the ligand to find the one with the best fit. This process characterizes the binding mode by identifying the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy value in kcal/mol) for each predicted binding pose. nih.gov A lower binding energy typically indicates a more stable ligand-receptor complex and a higher binding affinity. These simulations would provide a quantitative prediction of how strongly this compound might bind to a biological target, which is essential for assessing its potential as a therapeutic agent.

Molecular Dynamics Simulations for Conformational Dynamics and Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and stability. For a flexible molecule such as this compound, MD simulations can elucidate the accessible conformations and the energetic landscape that governs its dynamic behavior. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements over time.

The conformational flexibility of the piperidine (B6355638) ring is a key determinant of its biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents, such as the benzyl (B1604629) and 3-nitrobenzyl groups in this compound, can influence the preference for axial or equatorial positioning of these groups. MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target.

The stability of this compound can also be assessed through MD simulations. By monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time, researchers can evaluate the structural stability of the molecule. A stable conformation will exhibit relatively small fluctuations in its RMSD, while a less stable one may undergo significant conformational changes. Furthermore, MD simulations can be performed under different environmental conditions, such as in various solvents or at different temperatures, to assess how these factors impact the molecule's stability and dynamics.

A hypothetical analysis of a molecular dynamics simulation of this compound might yield data such as that presented in the interactive table below. This table illustrates the kind of conformational analysis that can be derived from simulation trajectories, including the relative energies and populations of different conformers.

Interactive Data Table: Conformational Analysis of this compound from a Hypothetical MD Simulation

| Conformational State | Dihedral Angle (°): C2-C3-C4-C(benzyl) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-Equatorial | 175.5 | 0.00 | 75.3 |

| Equatorial-Axial | 65.2 | 2.15 | 15.1 |

| Axial-Equatorial | -170.8 | 3.50 | 8.9 |

| Axial-Axial | -70.1 | 5.80 | 0.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a compound like this compound, QSAR studies can be instrumental in predictive research and the optimization of lead compounds. nih.gov By developing a robust QSAR model, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.gov

The development of a QSAR model begins with a dataset of molecules with known biological activities. For this compound, this would involve synthesizing and testing a series of analogs with variations in their chemical structures. These variations could include different substituents on the benzyl and nitrobenzyl rings, or modifications to the piperidine scaffold itself. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly used for this purpose. The resulting QSAR equation can then be used to predict the activity of new compounds. A crucial step in QSAR modeling is the validation of the model to ensure its predictive power. researchgate.net This is typically done using both internal and external validation techniques. researchgate.net

For lead optimization, a validated QSAR model can provide valuable insights into the structure-activity relationships of the chemical series. nih.gov The model can highlight which molecular features are positively or negatively correlated with activity, guiding medicinal chemists in the design of more potent and selective compounds. For instance, a QSAR model for a series of this compound analogs might reveal that electron-withdrawing substituents on the benzyl ring enhance activity, while bulky substituents at a certain position are detrimental.

A hypothetical QSAR model for a series of this compound derivatives is presented in the interactive table below. This table illustrates a simplified QSAR equation and the contribution of different molecular descriptors to the predicted biological activity.

Interactive Data Table: Hypothetical QSAR Model for this compound Analogs

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| Es(R1) | -0.21 | Steric parameter for substituent on the benzyl ring |

| σ(R2) | 0.78 | Electronic parameter for substituent on the nitrobenzyl ring |

| Model Equation: | pIC50 = 1.25 + 0.45LogP - 0.21Es(R1) + 0.78*σ(R2) | |

| Statistical Parameters: | r² = 0.85, q² = 0.72 |

Note: The data and equation presented in this table are hypothetical and for illustrative purposes only.

Advanced Methodological Approaches in Chemical Biology Research

Spectroscopic and Diffraction Techniques for Structural Elucidation

Structural elucidation is a critical step in chemical research, providing detailed information about the three-dimensional arrangement of atoms within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray diffraction crystallography are standard methods for this purpose. However, no such data has been reported for 4-benzyl-1-(3-nitrobenzyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. These techniques provide information on the chemical environment, connectivity, and stereochemistry of atoms. A search of scientific databases yielded no published ¹H or ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific vibrational frequencies correspond to particular chemical bonds and functional groups. No experimental IR spectroscopic data for this compound is available in the current body of scientific literature.

X-ray Diffraction Crystallography for Solid-State Structural Determination

For crystalline solids, X-ray diffraction crystallography provides precise information about the atomic and molecular structure, including bond lengths, bond angles, and crystal packing. There are no published crystal structures or X-ray diffraction data for this compound.

Chromatographic and Separation Techniques for Compound Purification and Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for the purification and analysis of chemical compounds. These methods are crucial for ensuring the purity of a substance before further investigation. There is no published information detailing the specific chromatographic conditions or separation techniques developed for this compound.

Future Research Trajectories and Translational Perspectives Non Clinical Focus

Development of Novel and Efficient Synthetic Strategies for Expanded Analog Libraries

The synthesis of 4-benzyl-1-(3-nitrobenzyl)piperidine can be approached through several established methods for N-alkylation of piperidines. A common strategy involves the reaction of 4-benzylpiperidine (B145979) with a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide, in the presence of a base to yield the desired product.

To expand the library of analogs, researchers can explore various synthetic routes. One such method is the Suzuki coupling protocol, which has been successfully used to create 4-benzyl piperidines and their derivatives. organic-chemistry.org This protocol allows for significant variation in both the piperidine (B6355638) and the benzyl (B1604629) portions of the molecule, enabling the synthesis of a diverse range of compounds. organic-chemistry.org For instance, variations in the piperidine nitrogen group have led to the synthesis of amine, sulfonamide, and amide derivatives. organic-chemistry.org Another approach involves the nitration of arylalkylpiperidines, which could be adapted to introduce the nitro group at different positions on the benzyl ring. tandfonline.com

Furthermore, the development of solid-phase synthesis techniques could accelerate the creation of a large library of analogs. organic-chemistry.org This would facilitate the systematic exploration of the structure-activity relationships of these compounds. The use of different starting materials, such as 4-cyanopyridine (B195900) and various toluene (B28343) derivatives, followed by catalytic hydrogenation, can also provide alternative pathways to the core 4-benzylpiperidine structure. wikipedia.org

Exploration of Undiscovered Biological Targets and Elucidation of New Mechanistic Pathways

The 4-benzylpiperidine core is known to act as a monoamine releasing agent, with a preference for dopamine (B1211576) over serotonin. wikipedia.org It also exhibits weak monoamine oxidase (MAO) inhibitory activity. wikipedia.org These properties suggest that this compound and its analogs could be investigated for their effects on the central nervous system. The introduction of the 3-nitrobenzyl group may modulate this activity, potentially leading to compounds with novel pharmacological profiles.

The piperidine scaffold is a versatile feature in drug discovery, known to interact with a wide array of biological targets including enzymes, receptors, and ion channels. clinmedkaz.org Computational studies on piperidine derivatives have suggested potential applications in treating cancer and central nervous system disorders, as well as potential as local anesthetics, antiarrhythmics, and antimicrobial agents. clinmedkaz.org Therefore, a key research trajectory would be to screen this compound and its analogs against a broad panel of biological targets to identify novel activities.

The presence of the nitro group also opens up possibilities for bioreductive activation, a mechanism often exploited in the design of hypoxia-selective anticancer agents. The electron-withdrawing nature of the nitro group can also influence the binding affinity of the compound to its targets.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Compound Characterization

To efficiently explore the potential of this compound and its analogs, a combination of computational and experimental methods is crucial. In silico tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be used to predict potential biological targets and pharmacological activities. clinmedkaz.org

Computational docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their potential targets. nih.govrsc.org For instance, studies on other piperidine-based compounds have successfully used these methods to understand interactions with targets like the sigma-1 receptor. nih.govrsc.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as comparative molecular field analysis (CoMFA), can also be employed to build predictive models that guide the design of more potent derivatives. researchgate.net

These computational predictions should then be validated through experimental assays. High-throughput screening can be used to test large libraries of analogs against various biological targets. Detailed pharmacological characterization of the most promising compounds would then follow, including determination of their potency and efficacy.

Potential of this compound and its Analogues as Chemical Probes for Fundamental Biological System Studies

Beyond their potential as therapeutic agents, this compound and its derivatives could serve as valuable chemical probes to study fundamental biological processes. The ability of the 4-benzylpiperidine core to interact with monoamine transporters and MAO makes it a useful tool for investigating the neurochemistry of these systems. wikipedia.org

By modifying the structure of this compound, for example by introducing reporter groups such as fluorescent tags or radiolabels, researchers could create probes for imaging and tracking biological targets in vitro and in vivo. For instance, a radiolabeled version, 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine, has been evaluated for its biodistribution. nih.gov The nitro group itself can be a useful feature, as it can be reduced under hypoxic conditions, potentially allowing for the development of probes that are selectively activated in low-oxygen environments, such as those found in solid tumors.

The development of a diverse library of analogs with varying potencies and selectivities would provide a toolkit for dissecting the roles of different biological targets in various physiological and pathological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.